REACTION_CXSMILES
|
COC(=O)[CH2:4][NH:5][CH2:6][C:7]([NH:10][C:11]([O:13]C(C)(C)C)=O)([CH3:9])[CH3:8].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:8][C:7]1([CH3:9])[NH:10][C:11](=[O:13])[CH2:4][NH:5][CH2:6]1
|
Name
|
(2-tert-butoxycarbonylamino-2-methyl-propylamino)-acetic acid methyl ester
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
|
Name
|
compound N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CNCC(C)(C)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 30-40° C. for 5 h before it
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned
|
Type
|
DISSOLUTION
|
Details
|
between dissolved toluene and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in a mixture of ethanol (400 mL) and methanol (90 mL)
|
Type
|
ADDITION
|
Details
|
K2CO3 (207 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
DCM (2500 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCC(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |